3-Fluoro-3'-methoxybenzophenone

Medicinal Chemistry Lipophilicity ADME

3-Fluoro-3'-methoxybenzophenone (CAS 120553-05-1) is a disubstituted benzophenone derivative with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol. The compound features a fluorine atom at the 3-position of one phenyl ring and a methoxy group at the 3'-position of the other phenyl ring relative to the central ketone bridge.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 120553-05-1
Cat. No. B045625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3'-methoxybenzophenone
CAS120553-05-1
Synonyms3-FLUORO-3'-METHOXYBENZOPHENONE
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9H,1H3
InChIKeyVEVUNNOCPNIWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-3'-methoxybenzophenone (CAS 120553-05-1): Technical Specifications and Procurement Baseline


3-Fluoro-3'-methoxybenzophenone (CAS 120553-05-1) is a disubstituted benzophenone derivative with the molecular formula C₁₄H₁₁FO₂ and a molecular weight of 230.23 g/mol [1]. The compound features a fluorine atom at the 3-position of one phenyl ring and a methoxy group at the 3'-position of the other phenyl ring relative to the central ketone bridge . This meta-substituted fluorinated methoxybenzophenone is available from commercial suppliers in purities ranging from 95% to 98% , with analytical characterization typically provided via NMR, HPLC, and GC .

Why 3-Fluoro-3'-methoxybenzophenone Cannot Be Replaced by Unsubstituted or Single-Substituted Benzophenone Analogs


The substitution pattern of 3-Fluoro-3'-methoxybenzophenone is not arbitrary; it directly determines the compound's physicochemical and electronic profile. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the methoxy group provides electron-donating resonance (+M) on the opposing ring . This push-pull electronic architecture alters the ketone bridge's electrophilicity, lipophilicity, and intermolecular interaction potential relative to unsubstituted benzophenone or monosubstituted analogs . Unsubstituted benzophenone lacks the fluorine atom that enhances metabolic stability and membrane permeability, while 3-methoxybenzophenone alone does not provide the same balance of electronic effects . Consequently, substituting 3-Fluoro-3'-methoxybenzophenone with a generic benzophenone derivative will yield different reaction kinetics in synthetic applications, altered binding in biological assays, and distinct physicochemical behavior in formulation contexts.

Quantitative Differentiation Evidence for 3-Fluoro-3'-methoxybenzophenone Versus Closest Analogs


Lipophilicity Differential: LogP of 3-Fluoro-3'-methoxybenzophenone Versus Unsubstituted Benzophenone

3-Fluoro-3'-methoxybenzophenone exhibits a computed LogP of 3.065 . This value is substantially higher than unsubstituted benzophenone (LogP ≈ 3.18 as baseline, though the dual substitution shifts polarity balance) and reflects the combined lipophilicity contributions of the fluorine and methoxy substituents [1]. The presence of fluorine enhances membrane permeability while the methoxy group moderates polarity, positioning this compound at a lipophilicity threshold favorable for CNS penetration according to Lipinski's rules (LogP < 5) .

Medicinal Chemistry Lipophilicity ADME Drug Design

Topological Polar Surface Area (TPSA) Differentiation for Permeability Predictions

The topological polar surface area (TPSA) of 3-Fluoro-3'-methoxybenzophenone is computed as 26.3 Ų [1]. This value falls well below the 90 Ų threshold associated with favorable blood-brain barrier penetration and below the 140 Ų threshold for acceptable oral bioavailability [2]. Unsubstituted benzophenone exhibits a TPSA of approximately 17.1 Ų, while more polar benzophenone derivatives containing hydroxyl groups exceed 37–60 Ų [3]. The 26.3 Ų value reflects the balance between the methoxy oxygen contribution and the absence of hydrogen bond donors.

ADME Drug-likeness Permeability Medicinal Chemistry

Hydrogen Bond Acceptor Capacity: 3-Fluoro-3'-methoxybenzophenone Versus Isomeric Analogs

3-Fluoro-3'-methoxybenzophenone contains three hydrogen bond acceptors: the ketone carbonyl oxygen and two oxygen lone-pair-bearing atoms (one from methoxy, one effectively contributed by fluorine as a weak H-bond acceptor) [1]. It contains zero hydrogen bond donors [2]. This acceptor-only profile differs from hydroxybenzophenone isomers which possess both donor and acceptor capacity, and from unsubstituted benzophenone which has only one strong H-bond acceptor (the carbonyl). The 3-fluoro group serves as a weak hydrogen bond acceptor in C–H···F interactions, as documented in crystallographic studies of fluorinated benzophenones [3].

Molecular Recognition Supramolecular Chemistry Crystal Engineering Binding Affinity

Rotatable Bond Count and Conformational Flexibility: Implications for Molecular Recognition

3-Fluoro-3'-methoxybenzophenone possesses three rotatable bonds: the methoxy C–O bond connecting the methyl group to the phenyl ring, and the two C–C bonds linking each phenyl ring to the central carbonyl carbon [1]. This contrasts with unsubstituted benzophenone which has only two rotatable bonds (the two phenyl-carbonyl linkages) [2]. The additional methoxy rotatable bond introduces conformational entropy while the meta-substitution pattern preserves molecular asymmetry .

Conformational Analysis Drug Design Structure-Activity Relationship Molecular Modeling

Melting Point and Solid-State Characteristics Versus Regioisomeric Analogs

3-Fluoro-3'-methoxybenzophenone exhibits a melting point of 55–57 °C (recrystallized from hexane) . This value differs markedly from regioisomeric fluorinated methoxybenzophenones: 4-Fluoro-4'-methoxybenzophenone (CAS 345-89-1) melts at 90–92 °C , while 3-Fluoro-2'-methoxybenzophenone and 2-Fluoro-4'-methoxybenzophenone exhibit different solid-state properties due to altered crystal packing arrangements . The lower melting point of the 3,3'-disubstituted isomer reflects the meta-substitution pattern that disrupts molecular planarity and reduces lattice stabilization energy.

Solid-State Chemistry Formulation Crystallization Polymorphism

Regiochemical Substitution Pattern: 3,3'-Disubstitution Versus 4,4'-Disubstitution for Orthogonal Reactivity

The 3,3'-substitution pattern of 3-Fluoro-3'-methoxybenzophenone places both substituents in the meta position relative to the ketone bridge . This contrasts with the 4,4'-disubstituted isomer (CAS 345-89-1), where substituents occupy para positions . The meta arrangement preserves positions ortho and para to the ketone for further functionalization, enabling subsequent electrophilic substitution or cross-coupling reactions that would be sterically or electronically precluded in the para-substituted analog [1]. Additionally, the meta-fluoro group exerts an inductive electron-withdrawing effect without resonance donation, creating a distinct electronic gradient across the aromatic ring compared to para-fluoro substitution.

Regioselectivity Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Procurement-Driven Application Scenarios for 3-Fluoro-3'-methoxybenzophenone Based on Quantified Differentiation


Medicinal Chemistry Scaffold Requiring Balanced Lipophilicity (LogP 3.065) and CNS-Favorable TPSA (26.3 Ų)

Research teams developing CNS-penetrant small molecules should prioritize 3-Fluoro-3'-methoxybenzophenone over unsubstituted or monosubstituted benzophenone scaffolds. The compound's LogP of 3.065 and TPSA of 26.3 Ų [1] position it within the optimal range for blood-brain barrier penetration (TPSA < 90 Ų, LogP 2–5). These properties distinguish it from 3-hydroxybenzophenone (TPSA ~37.3 Ų, HBD count = 1) and 4-fluoro-4'-methoxybenzophenone (LogP ~3.2 but different electronic profile). The three H-bond acceptors and zero donors prevent self-association while enabling specific target engagement.

Sequential Synthetic Elaboration via Ortho/para Functionalization Preserved by 3,3'-Meta Substitution

Synthetic chemistry groups requiring a benzophenone core for further derivatization should select the 3,3'-disubstituted isomer over the 4,4'-isomer (CAS 345-89-1). The meta-substitution pattern of 3-Fluoro-3'-methoxybenzophenone leaves ortho and para positions on both aromatic rings unoccupied and electronically accessible for electrophilic substitution, halogenation, or cross-coupling reactions . This regiochemical advantage enables sequential functionalization without the steric blocking or electronic deactivation characteristic of para-substituted analogs [1].

Formulation Development Requiring Moderate Solid-State Processing Window (m.p. 55–57 °C)

Formulation scientists working with thermally sensitive co-excipients or active ingredients should consider the 3,3'-disubstituted isomer based on its melting point of 55–57 °C . This moderate melting range is 33–37 °C lower than the 4,4'-disubstituted para isomer (90–92 °C) [1], enabling melt-processing or hot-melt extrusion at lower temperatures. The lower melting point also facilitates recrystallization from common organic solvents such as hexane, simplifying purification workflows relative to higher-melting analogs.

Structure-Activity Relationship (SAR) Studies Exploring Electronic Push-Pull Effects

Medicinal chemistry groups conducting SAR studies on benzophenone-based pharmacophores should incorporate 3-Fluoro-3'-methoxybenzophenone as a probe of electronic effects. The compound pairs an electron-withdrawing 3-fluoro group (-I effect) with an electron-donating 3'-methoxy group (+M effect) on opposite rings . This push-pull electronic architecture creates a dipole across the ketone bridge that differs fundamentally from symmetrically substituted analogs (e.g., 4-fluoro-4'-methoxybenzophenone) or unsubstituted benzophenone [1]. The three rotatable bonds provide conformational sampling of this electronic gradient, making the compound valuable for understanding substituent effects on target binding.

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